molecular formula C14H15NO4 B13500009 2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B13500009
M. Wt: 261.27 g/mol
InChI Key: VSAWXFZDUQBFFH-UHFFFAOYSA-N
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Description

2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Prop-2-en-1-yloxycarbonyl Group: The next step involves the introduction of the prop-2-en-1-yloxycarbonyl group through an alkylation reaction. This can be achieved by reacting the tetrahydroisoquinoline intermediate with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step is the carboxylation of the intermediate to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the prop-2-en-1-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(prop-2-en-1-yloxy)acetic acid
  • 2-(prop-2-yn-1-yloxy)acetic acid
  • 2-(2-methoxyethoxy)acetic acid

Uniqueness

2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for therapeutic applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-2-7-19-14(18)15-6-5-10-3-4-11(13(16)17)8-12(10)9-15/h2-4,8H,1,5-7,9H2,(H,16,17)

InChI Key

VSAWXFZDUQBFFH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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